molecular formula C13H11FO B6372916 3-Fluoro-5-(4-methylphenyl)phenol, 95% CAS No. 1262000-73-6

3-Fluoro-5-(4-methylphenyl)phenol, 95%

Cat. No. B6372916
CAS RN: 1262000-73-6
M. Wt: 202.22 g/mol
InChI Key: WCAWKFWZHNCLGB-UHFFFAOYSA-N
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Description

3-Fluoro-5-(4-methylphenyl)phenol, 95% (3-F5MPP) is a phenolic compound that has been studied for its potential applications in a variety of scientific research areas. It is a versatile compound, as it can act as an intermediate in a variety of chemical reactions, and its fluoro-substituted nature confers it with a range of unique properties. This article will provide an overview of 3-F5MPP, discussing its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Scientific Research Applications

3-Fluoro-5-(4-methylphenyl)phenol, 95% has been studied for its potential applications in a variety of scientific research areas. It can be used as a building block for the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and dyes. It has also been used as a catalyst for the synthesis of polymers, and as a reagent for the synthesis of heterocycles. Additionally, 3-Fluoro-5-(4-methylphenyl)phenol, 95% has been studied for its potential applications in the field of materials science, as it can be used to modify the properties of polymers, such as their thermal and mechanical properties.

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(4-methylphenyl)phenol, 95% is not yet fully understood. However, it is believed that its fluoro-substituted nature confers it with a range of unique properties, such as increased solubility, increased thermal stability, and improved reactivity. It is also believed that 3-Fluoro-5-(4-methylphenyl)phenol, 95% can act as a Lewis acid, and can form complexes with various organic molecules. Additionally, its fluoro-substituted nature can also confer it with increased affinity for certain substrates, allowing it to act as a catalyst for specific reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Fluoro-5-(4-methylphenyl)phenol, 95% are not yet fully understood. However, it is believed that its fluoro-substituted nature can confer it with a range of unique properties, such as increased solubility, increased thermal stability, and improved reactivity. Additionally, it has been suggested that 3-Fluoro-5-(4-methylphenyl)phenol, 95% can act as a Lewis acid, and can form complexes with various organic molecules.

Advantages and Limitations for Lab Experiments

The advantages of using 3-Fluoro-5-(4-methylphenyl)phenol, 95% in laboratory experiments include its high yield, ease of synthesis, and its fluoro-substituted nature, which confers it with a range of unique properties. Additionally, 3-Fluoro-5-(4-methylphenyl)phenol, 95% is a versatile compound, as it can act as an intermediate in a variety of chemical reactions. However, the disadvantages of using 3-Fluoro-5-(4-methylphenyl)phenol, 95% in laboratory experiments include its high cost, and the fact that its mechanism of action is not yet fully understood.

Future Directions

There are a number of potential future directions for the study of 3-Fluoro-5-(4-methylphenyl)phenol, 95%. These include further research into its mechanism of action, as well as its potential applications in the fields of materials science and pharmaceuticals. Additionally, further research into the biochemical and physiological effects of 3-Fluoro-5-(4-methylphenyl)phenol, 95% could provide insights into its potential therapeutic applications. Finally, further research into the synthesis of 3-Fluoro-5-(4-methylphenyl)phenol, 95% could lead to more efficient and cost-effective methods of production.

Synthesis Methods

3-Fluoro-5-(4-methylphenyl)phenol, 95% is synthesized using a two-step reaction that involves the reaction of 4-methylphenol with trifluoromethanesulfonic anhydride. The first step of the reaction involves the formation of an intermediate, which is then hydrolyzed to form 3-Fluoro-5-(4-methylphenyl)phenol, 95%. The reaction is carried out in an inert atmosphere and is generally completed in a few hours. The reaction is typically carried out at room temperature, and the yield of the product is typically greater than 95%.

properties

IUPAC Name

3-fluoro-5-(4-methylphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO/c1-9-2-4-10(5-3-9)11-6-12(14)8-13(15)7-11/h2-8,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCAWKFWZHNCLGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=CC(=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10684092
Record name 5-Fluoro-4'-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10684092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1262000-73-6
Record name 5-Fluoro-4'-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10684092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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